2,2,3,3-Tetrafluoropropyl 4-(4-acetylanilino)-4-oxobutanoate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 4-(4-acetylanilino)-4-oxobutanoate is a fluorinated organic compound Fluorinated compounds are known for their unique chemical properties, including high stability and resistance to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 4-(4-acetylanilino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the fluorinated propyl group and the acetylanilino group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 4-(4-acetylanilino)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorinated propyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated ketones or acids, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 4-(4-acetylanilino)-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 4-(4-acetylanilino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes and proteins. The fluorinated propyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its desired effects. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl 5-(4-chloroanilino)-5-oxopentanoate: Another fluorinated compound with similar structural features but different functional groups.
2,2,3,3-Tetrafluoropropyl 4-(4-methylanilino)-4-oxobutanoate: A compound with a methyl group instead of an acetyl group, leading to different chemical properties.
Uniqueness
2,2,3,3-Tetrafluoropropyl 4-(4-acetylanilino)-4-oxobutanoate is unique due to its specific combination of fluorinated propyl and acetylanilino groups. This combination imparts distinct chemical properties, such as high stability and resistance to degradation, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-(4-acetylanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4NO4/c1-9(21)10-2-4-11(5-3-10)20-12(22)6-7-13(23)24-8-15(18,19)14(16)17/h2-5,14H,6-8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLUORBXUQMRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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